2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
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Overview
Description
2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a complex organic compound characterized by its unique structural arrangement and multifaceted applications across various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves multi-step reactions. The synthetic route generally starts with the formation of the pyrazolo[3,4-d]pyrimidin nucleus, followed by the incorporation of the cyclohexylamino group, and subsequently, the benzylation and attachment of the ethanol moiety. Reaction conditions involve specific catalysts, solvents, and temperature control to ensure the desired selectivity and yield.
Industrial Production Methods
In industrial settings, the production method is optimized for scale, often involving continuous flow synthesis to improve efficiency and reduce costs. Key reagents are added in precise sequences, and parameters like pressure and temperature are meticulously controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: Transformation into various oxidized products depending on the oxidizing agents used.
Reduction: Involving the reduction of specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions, particularly at the benzyl and pyrazolo[3,4-d]pyrimidin moieties.
Common Reagents and Conditions
Oxidation Reagents: Peroxides, permanganates under acidic or alkaline conditions.
Reduction Reagents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like ammonia or amines under controlled conditions.
Major Products Formed
Scientific Research Applications
2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol finds use in:
Chemistry: As an intermediate in the synthesis of more complex chemical entities.
Biology: As a probe for studying cellular pathways, particularly those involving cyclohexylamine and pyrazolo[3,4-d]pyrimidin derivatives.
Medicine: Potentially in the development of therapeutic agents due to its structural uniqueness, potentially targeting specific molecular pathways.
Industry: Used in the formulation of specialty chemicals and materials with desired physical properties.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, thereby modulating particular pathways. The cyclohexylamino and pyrazolo[3,4-d]pyrimidin moieties are critical for binding affinity and selectivity, influencing biological activities like inhibition or activation of targets.
Comparison with Similar Compounds
Compared to similar compounds:
Pyrazolo[3,4-d]pyrimidin Derivatives: It offers distinct reactivity due to the benzyl and ethanol groups.
Cyclohexylamine Containing Compounds: The unique combination with pyrazolo[3,4-d]pyrimidin structure enhances its biological properties.
List of Similar Compounds
4-(Cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin
2-(4-Amino-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol
Benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amine
This detailed overview of 2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol explores its intricate synthesis, chemical behavior, and broad spectrum of applications in scientific research and industry
Properties
IUPAC Name |
2-[benzyl-[4-(cyclohexylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-26-20-18(14-22-26)19(23-17-10-6-3-7-11-17)24-21(25-20)27(12-13-28)15-16-8-4-2-5-9-16/h2,4-5,8-9,14,17,28H,3,6-7,10-13,15H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPDWJNBHMXBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3CCCCC3)N(CCO)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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